(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-(4-Bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4E)-4-(4-Methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4E)-4-(4-Nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties
Biological Activity
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, making it an interesting candidate for various pharmacological applications, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is C16H10ClNO2 with a molecular weight of 285.71 g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C16H10ClNO2 |
Molecular Weight | 285.71 g/mol |
CAS Number | 57427-86-8 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often conducted in solvents like ethanol or methanol.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.
Key Findings:
- Cell Lines Tested: MCF-7 and HT-29
- IC50 Values: Varying concentrations were tested, with significant inhibition observed at lower micromolar ranges.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antibacterial agent.
Antimicrobial Efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it may inhibit enzymes involved in tumor growth and inflammation. Docking studies suggest that the compound can bind to active sites of target proteins, altering their function and leading to therapeutic effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on MCF-7 Cells:
- Objective: To evaluate the cytotoxic effects.
- Method: Cells were treated with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed.
-
Evaluation Against Bacterial Strains:
- Objective: To assess antimicrobial properties.
- Method: Disc diffusion method was employed.
- Results: Clear zones of inhibition were noted for susceptible strains.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOGQJFLVZEJ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.